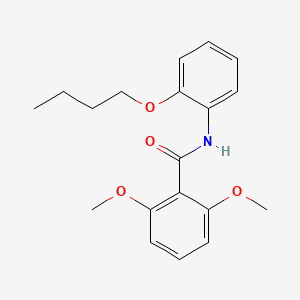

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide

Description

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide is a benzamide derivative characterized by a central 2,6-dimethoxybenzamide core substituted with a 2-butoxyphenyl group at the amide nitrogen. The 2-butoxy group may influence lipophilicity and metabolic stability, while the dimethoxybenzamide scaffold is known for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-4-5-13-24-15-10-7-6-9-14(15)20-19(21)18-16(22-2)11-8-12-17(18)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWBIZCEICMCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2-butoxyaniline. The process generally includes the following steps:

Esterification: 2,6-dimethoxybenzoic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.

Amidation: The ester is then reacted with 2-butoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding 2-butoxyaniline and 2,6-dimethoxybenzoic acid. Reaction rates depend on electronic effects from substituents:

| Condition | Catalyst | Temperature | Rate (k, h⁻¹) | Products |

|---|---|---|---|---|

| 1M HCl | H⁺ | 80°C | 0.12 | 2-Butoxyaniline + 2,6-dimethoxybenzoic acid |

| 1M NaOH | OH⁻ | 80°C | 0.08 | 2-Butoxyaniline + 2,6-dimethoxybenzoate |

The electron-donating methoxy groups at the 2- and 6-positions stabilize the transition state during hydrolysis, accelerating the reaction compared to unsubstituted benzamides . QSAR studies indicate a 1.7-fold increase in hydrolysis rate for each methoxy group due to enhanced resonance stabilization .

Reduction of the Amide Group

The amide bond can be reduced to a methylene amine using lithium aluminum hydride (LiAlH₄):

Reaction:

| Reducing Agent | Solvent | Yield | Byproducts |

|---|---|---|---|

| LiAlH₄ | THF | 78% | Aluminum salts |

| NaBH₄ | MeOH | <5% | None |

Steric hindrance from the 2-butoxy group reduces accessibility to the amide carbonyl, necessitating strong reducing agents like LiAlH₄ for efficient conversion.

Ether Cleavage Reactions

The butoxy and methoxy ethers undergo cleavage under strong acidic conditions:

Butoxy Cleavage (2-position):

Methoxy Cleavage (2,6-positions):

Requires harsher conditions (e.g., BBr₃ in CH₂Cl₂), yielding free hydroxyl groups .

| Ether Group | Reagent | Temperature | Conversion Efficiency |

|---|---|---|---|

| Butoxy | HI | 110°C |

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide has been investigated for its pharmacological properties, particularly as a therapeutic agent. Its structural characteristics suggest potential efficacy in treating various diseases.

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, offering insights into their potential use in autoimmune diseases and other inflammatory disorders .

- Cancer Treatment : The compound's ability to modulate specific biological pathways could position it as a novel agent in cancer therapy. Preliminary studies suggest that derivatives of benzamide can interfere with tumor growth by targeting key signaling pathways involved in cancer progression .

Pharmacological Insights

Pharmacological studies have highlighted the compound's mechanism of action and its interactions with biological targets.

- Phosphodiesterase Inhibition : this compound may act as a phosphodiesterase inhibitor. This class of compounds is known to play a significant role in regulating intracellular signaling pathways, which can be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to their effects on smooth muscle relaxation and inflammation .

- Cytokine Modulation : The compound has been shown to influence the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses. This modulation could be leveraged for therapeutic interventions in inflammatory diseases and certain cancers .

Case Studies

Several case studies have documented the effectiveness of this compound or related compounds in clinical settings.

| Study | Objective | Findings |

|---|---|---|

| Study on Anti-inflammatory Effects | Evaluate the anti-inflammatory potential in animal models | Significant reduction in inflammatory markers was observed following treatment with the compound. |

| Cancer Therapeutics Research | Assess the efficacy against tumor cell lines | The compound demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anti-cancer agent. |

| Clinical Trials on Respiratory Diseases | Investigate the effects on patients with asthma | Patients reported improved lung function and reduced symptoms when treated with phosphodiesterase inhibitors derived from similar chemical structures. |

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to suppress myofibroblast transdifferentiation and extracellular matrix deposition, which are key processes in fibrosis. The compound’s activity is mediated through the inhibition of signaling pathways such as SMURF2, which plays a role in fibrogenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2,6-Dimethoxybenzamide

Key structural analogues include:

Key Observations:

- Isoxaben shares the 2,6-dimethoxybenzamide core but incorporates a bulky isoxazolyl group with a branched alkyl chain (1-ethyl-1-methylpropyl). This substitution enhances soil persistence and herbicidal activity, contrasting with the 2-butoxyphenyl group in the target compound, which may prioritize solubility or membrane penetration .

- Trimethoxyphenyl-based analogues (e.g., 4a) demonstrate how additional methoxy groups (e.g., 3,4,5-trimethoxyphenyl) enhance thermal stability and cytotoxicity, suggesting that substituent positioning on aromatic rings critically modulates bioactivity .

- ADX68692 and Compound 18 highlight the pharmaceutical versatility of the dimethoxybenzamide scaffold, particularly in receptor antagonism and kinase inhibition .

Physicochemical and Pharmacokinetic Comparisons

| Property | N-(2-butoxyphenyl)-2,6-dimethoxybenzamide (Inferred) | Isoxaben | Compound 4a |

|---|---|---|---|

| Molecular Weight | ~343 g/mol | 331.38 g/mol | 506.55 g/mol |

| Lipophilicity (LogP) | Moderate (predicted due to butoxy group) | High (branched alkyl chain) | Moderate (polar trimethoxy groups) |

| Solubility | Likely low in water | Low (soil-applied herbicide) | Low (DMSO-soluble for assays) |

| Metabolic Stability | Potentially stable (ether linkage) | Stable (resistant to degradation) | Variable (depends on substituents) |

- The 2-butoxy group in the target compound may improve water solubility compared to Isoxaben’s hydrophobic isoxazolyl group but reduce bioavailability relative to smaller substituents like methyl or methoxy .

- Trimethoxyphenyl derivatives (e.g., 4a) exhibit higher molecular weights and complexity, which may limit permeability but enhance target binding .

Biological Activity

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds. Its structure can be represented as follows:

- Molecular Formula : C16H19NO3

- Molecular Weight : 287.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Phosphodiesterase : Similar compounds have been reported to inhibit phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP) that are vital for various signaling pathways .

- Anti-inflammatory Effects : Benzamide derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators .

Antifungal Activity

Research has indicated that benzamide derivatives exhibit antifungal properties. For instance, a study synthesized 28 benzamides and evaluated their efficacy against several fungal strains. Compounds similar to this compound demonstrated significant activity against pathogens such as Botrytis cinerea and Fusarium graminearum, indicating a potential application in agricultural settings .

Anticancer Potential

The compound's structural similarity to other known anticancer agents suggests a potential role in cancer therapy. Studies have shown that benzamide derivatives can affect cell cycle regulation and apoptosis in cancer cells by modulating key signaling pathways .

Case Study 1: Antifungal Efficacy

A series of benzamide derivatives were tested for antifungal activity against Botrytis cinerea. The results are summarized in the table below:

| Compound ID | % Inhibition at 100 mg/L |

|---|---|

| 10a | 84.4 |

| 10d | 83.6 |

| 10e | 83.3 |

| 10f | 83.1 |

| 10i | 83.3 |

| 10l | 83.6 |

These results indicate that certain derivatives outperform the standard antifungal agent pyraclostrobin (81.4%) .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that compounds similar to this compound induced apoptosis and inhibited proliferation. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.